molecular formula C12H10ClNO3 B7876121 Methyl 7-chloro-2,3-dihydro[1,4]oxazino[2,3,4-hi]indole-5-carboxylate

Methyl 7-chloro-2,3-dihydro[1,4]oxazino[2,3,4-hi]indole-5-carboxylate

Cat. No.: B7876121
M. Wt: 251.66 g/mol
InChI Key: GUFBEOMJOLKKGV-UHFFFAOYSA-N
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Description

Methyl 7-chloro-2,3-dihydro[1,4]oxazino[2,3,4-hi]indole-5-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of Methyl 7-chloro-2,3-dihydro[1,4]oxazino[2,3,4-hi]indole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

Methyl 7-chloro-2,3-dihydro[1,4]oxazino[2,3,4-hi]indole-5-carboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Methyl 7-chloro-2,3-dihydro[1,4]oxazino[2,3,4-hi]indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Methyl 7-chloro-2,3-dihydro[1,4]oxazino[2,3,4-hi]indole-5-carboxylate can be compared with other indole derivatives, such as:

Properties

IUPAC Name

methyl 5-chloro-9-oxa-1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO3/c1-16-12(15)9-6-7-8(13)2-3-10-11(7)14(9)4-5-17-10/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFBEOMJOLKKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC3=C2N1CCO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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